3-(Pyridin-3-ylmethoxy)aniline
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Overview
Description
3-(Pyridin-3-ylmethoxy)aniline is an organic compound with the molecular formula C12H12N2O It consists of a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety
Mechanism of Action
Target of Action
The primary targets of 3-(Pyridin-3-ylmethoxy)aniline are Inorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans . These targets play crucial roles in various biological processes, including energy metabolism and inflammatory response.
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the biological processes they are involved in .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
Its interaction with its targets suggests it may have effects on energy metabolism and inflammatory response .
Biochemical Analysis
Biochemical Properties
It is known that aniline derivatives can interact with various enzymes and proteins . For instance, derivatives possessing a similar moiety demonstrated significant inhibition against EGFR and HER2
Cellular Effects
Some aniline derivatives have shown to exert anti-proliferative activities on various cell lines . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that aniline derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Aniline and its derivatives are known to be metabolized by various organisms, with pathways involving enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-bromopyridine with 3-aminophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Another method involves the palladium-catalyzed cross-coupling reaction between 3-bromopyridine and 3-aminophenol using a palladium catalyst and a phosphine ligand. This reaction is performed under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate or sodium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
3-(Pyridin-3-ylmethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-ylmethoxy)aniline
- 3-(Pyridin-4-ylmethoxy)aniline
- 3-(Pyridin-3-ylmethoxy)phenol
Uniqueness
3-(Pyridin-3-ylmethoxy)aniline is unique due to the specific positioning of the methoxy and aniline groups on the pyridine ring. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
3-(pyridin-3-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8H,9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWDUCMQAJQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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